A Technical Guide to Benzoic acid, 4-bromo-3-(methoxy-d3)-
A Technical Guide to Benzoic acid, 4-bromo-3-(methoxy-d3)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid, 4-bromo-3-(methoxy-d3)- is a specialized, isotopically labeled derivative of benzoic acid. The strategic incorporation of a deuterium-labeled methoxy group at the 3-position, along with a bromine atom at the 4-position, makes this compound a valuable tool in pharmaceutical research and development. The presence of deuterium, a stable, heavier isotope of hydrogen, can significantly alter the pharmacokinetic profile of a molecule by influencing its metabolic stability.[1] This phenomenon, known as the "kinetic isotope effect," can lead to a reduced rate of metabolic degradation, thereby prolonging the drug's half-life and potentially enhancing its therapeutic efficacy.[1]
Physicochemical Properties
The physicochemical properties of Benzoic acid, 4-bromo-3-(methoxy-d3)- are expected to be very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the three deuterium atoms. The following table summarizes the computed properties of 3-Bromo-4-methoxybenzoic acid, which serve as a close approximation.[2]
| Property | Value |
| Molecular Formula | C₈H₄D₃BrO₃ |
| Molecular Weight | ~234.06 g/mol (calculated) |
| IUPAC Name | 4-bromo-3-(trideuteriomethoxy)benzoic acid |
| Monoisotopic Mass | ~232.9770 g/mol (calculated) |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 12 |
Synthesis Protocol
The synthesis of Benzoic acid, 4-bromo-3-(methoxy-d3)- can be approached through a multi-step process, starting from a readily available precursor. A plausible synthetic route involves the deuteration of a suitable starting material followed by bromination and oxidation. The following is a detailed, step-by-step methodology.
Step 1: Deuteromethylation of a Phenolic Precursor
The synthesis begins with the O-methylation of a suitable phenolic precursor, such as 4-bromo-3-hydroxybenzoic acid, using a deuterated methylating agent. This step is critical for introducing the methoxy-d3 group.
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Reactants: 4-bromo-3-hydroxybenzoic acid, Iodomethane-d3 (CD₃I), and a suitable base (e.g., Potassium Carbonate).
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Solvent: A polar aprotic solvent such as Acetone or Dimethylformamide (DMF).
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Procedure:
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To a solution of 4-bromo-3-hydroxybenzoic acid in the chosen solvent, add an excess of potassium carbonate.
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Slowly add Iodomethane-d3 to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
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Step 2: Alternative Synthesis via Bromination
An alternative approach involves the bromination of a deuterated methoxy benzoic acid precursor. This method may offer advantages in terms of starting material availability and reaction control.
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Reactants: 3-(methoxy-d3)benzoic acid and a brominating agent such as N-Bromosuccinimide (NBS).
-
Catalyst: A radical initiator like Azobisisobutyronitrile (AIBN) or light.
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Solvent: An inert solvent such as carbon tetrachloride or chlorobenzene.
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Procedure:
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Dissolve 3-(methoxy-d3)benzoic acid and NBS in the chosen solvent.
-
Add a catalytic amount of AIBN or expose the reaction mixture to a light source to initiate the reaction.
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Reflux the mixture for several hours until the starting material is consumed (monitored by TLC or GC-MS).
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Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
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Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
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Diagram: Synthetic Workflow
Caption: Synthetic pathways for Benzoic acid, 4-bromo-3-(methoxy-d3)-.
Analytical Characterization
The structural confirmation and purity assessment of Benzoic acid, 4-bromo-3-(methoxy-d3)- are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the absence of protons in the methoxy group and show the characteristic aromatic proton signals.
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¹³C NMR: Will show a characteristic signal for the deuterated methoxy carbon, often appearing as a multiplet due to C-D coupling.
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²H NMR: Will show a distinct signal corresponding to the deuterium atoms in the methoxy group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the molecule, which will be higher than its non-deuterated analog due to the presence of deuterium. This technique is also invaluable for determining the level of deuterium incorporation.[3][4]
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A suitable method would involve a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic acid or trifluoroacetic acid.
Diagram: Analytical Workflow
Caption: Analytical workflow for the characterization of the target compound.
Applications in Drug Development and Research
The primary application of Benzoic acid, 4-bromo-3-(methoxy-d3)- lies in its use as a stable-labeled internal standard in pharmacokinetic studies. Its structural similarity to a potential drug candidate, combined with its distinct mass, allows for accurate quantification in biological matrices using LC-MS/MS.
Furthermore, the "deuterium effect" can be leveraged in drug design. By strategically replacing hydrogen with deuterium at a site of metabolic attack, the rate of drug metabolism can be slowed down.[1] This can lead to:
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Improved Pharmacokinetic Profile: Increased half-life and exposure.
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Reduced Dosage: Potentially leading to lower toxicity and improved patient compliance.
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Enhanced Efficacy: Due to sustained therapeutic concentrations.
Benzoic acid derivatives themselves have a wide range of biological activities and are scaffolds for many approved drugs.[5][6] Therefore, this deuterated compound could also serve as a starting material for the synthesis of novel deuterated drug candidates with improved metabolic stability.
Conclusion
Benzoic acid, 4-bromo-3-(methoxy-d3)- is a valuable chemical entity for researchers in the fields of medicinal chemistry and drug metabolism. While its CAS number may not be publicly cataloged, its synthesis and characterization can be achieved through established chemical principles. The strategic incorporation of deuterium offers significant advantages in both analytical applications as an internal standard and in the design of new chemical entities with enhanced pharmacokinetic properties. This guide provides a foundational understanding of this compound, empowering scientists to utilize it effectively in their research endeavors.
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